Milrinone lactate is a synthetic, organic compound primarily recognized for its role in cardiovascular research. [] It is classified as a bipyridine derivative and specifically acts as a phosphodiesterase-3 (PDE3) inhibitor. [] In the realm of scientific research, milrinone lactate serves as a valuable tool to investigate cardiac function, vascular reactivity, and the underlying mechanisms of heart failure. [, , , , , ]
Synthesis Analysis
Preparation of Pyridyl Acetone: This initial step involves the synthesis of a key intermediate, pyridyl acetone. []
Preparation of 1-Ethoxyl-2-acetyl-2-(4-pyridyl) ethylene: Pyridyl acetone is further reacted to produce this compound, which is crucial in forming the milrinone structure. []
Preparation of Milrinone: The synthesized 1-ethoxyl-2-acetyl-2-(4-pyridyl) ethylene undergoes specific chemical transformations to yield milrinone. []
Preparation of Milrinone Lactate: Finally, milrinone is converted to its lactate salt, milrinone lactate, through a reaction with lactic acid. []
This method emphasizes achieving a high yield and purity of milrinone lactate for research purposes. []
Molecular Structure Analysis
The primary chemical reaction associated with milrinone lactate involves its interaction with phosphodiesterase-3 (PDE3) enzymes. [] Milrinone acts as an inhibitor, binding to the enzyme and preventing the breakdown of cyclic adenosine monophosphate (cAMP). []
Mechanism of Action
Milrinone lactate's mechanism of action revolves around the inhibition of phosphodiesterase-3 (PDE3) enzymes, primarily located in cardiac and vascular smooth muscle cells. [] By inhibiting PDE3, milrinone lactate increases the intracellular levels of cyclic adenosine monophosphate (cAMP). [] This elevation in cAMP levels leads to an increase in calcium influx into the cell, enhancing myocardial contractility and promoting vasodilation. []
Physical and Chemical Properties Analysis
Milrinone, in its free base form, presents as an off-white to tan crystalline compound. [] It demonstrates limited solubility in water and chloroform but exhibits better solubility in methanol and dimethyl sulfoxide. [] When formulated as the lactate salt, milrinone lactate forms a stable solution, appearing colorless to pale yellow. [, , , ]
Applications
Cardiovascular Research: Milrinone lactate serves as a valuable tool in studying the mechanisms underlying heart failure and evaluating cardiac function in various experimental models. [, , , , ]
Hemodynamic Studies: Researchers utilize milrinone lactate to investigate the hemodynamic effects of PDE3 inhibition in various physiological and pathological conditions. [, ]
Drug Compatibility Studies: To ensure safe and effective administration in clinical and research settings, studies assess the physical and chemical compatibility of milrinone lactate with other intravenous drugs and solutions. [, , ]
Analytical Method Development: Scientists develop and validate analytical techniques, such as spectrofluorimetry, to accurately quantify milrinone levels in biological fluids for research purposes. []
Drug Delivery System Development: Researchers explore the potential of utilizing nanotechnology to develop novel drug delivery systems, such as albumin nanoparticles, for targeted delivery of milrinone to cardiac tissues. []
Future Directions
Targeted Drug Delivery: Exploring innovative drug delivery systems, such as nanoparticles, to enhance the targeted delivery of milrinone lactate specifically to cardiac tissues while minimizing potential side effects. []
Related Compounds
Milrinone
Compound Description: Milrinone, the base form of Milrinone lactate, is a bipyridine derivative classified as a phosphodiesterase-3 (PDE3) inhibitor. [, ] It exhibits positive inotropic and vasodilator properties. Milrinone selectively inhibits PDE3 isozymes in cardiac and vascular smooth muscle. [, ] This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP enhances calcium influx, strengthening myocardial contractility and promoting vasodilation in arterioles and veins. []
Relevance: Milrinone is the active pharmaceutical ingredient in Milrinone lactate. [, ] The lactate salt, Milrinone lactate, is preferred for its stability and solubility in aqueous solutions for intravenous administration. [, ]
Dopamine
Compound Description: Dopamine, a naturally occurring catecholamine, acts as a neurotransmitter and hormone. [] In clinical settings, it functions as a sympathomimetic drug, primarily used for its inotropic and vasopressor effects. []
Relevance: Dopamine serves as a comparative treatment option in several studies evaluating the efficacy of Milrinone lactate in managing heart failure. [, ] Although both drugs possess inotropic properties, their mechanisms of action differ. [, ] While dopamine exerts its effects through adrenergic receptor stimulation, Milrinone lactate operates via PDE3 inhibition. [, ] This distinction results in different hemodynamic profiles and potential side effects.
Nitroglycerin
Compound Description: Nitroglycerin, an organic nitrate with vasodilatory properties, is commonly used to treat angina and heart failure. [, ] It functions by releasing nitric oxide, a potent vasodilator, in smooth muscle cells. []
Relevance: Nitroglycerin is frequently co-administered with Milrinone lactate in treating advanced congestive heart failure. [] The combination helps achieve synergistic hemodynamic effects. [] While Milrinone lactate improves myocardial contractility and provides mild vasodilation, Nitroglycerin promotes more potent vasodilation, reducing preload and afterload, further enhancing cardiac output. []
Sodium Nitroprusside
Compound Description: Similar to Nitroglycerin, Sodium Nitroprusside acts as a potent vasodilator. [, ] It exerts its effect by directly releasing nitric oxide in smooth muscle, leading to rapid and controlled vasodilation. []
Relevance: Sodium Nitroprusside is another vasodilator often utilized alongside Milrinone lactate, particularly during the initial treatment stages of advanced heart failure. [] It primarily acts on the venous system, reducing preload, while Milrinone lactate provides a combination of inotropic support and balanced vasodilation. [] This combined approach optimizes hemodynamics in critically ill patients. []
Amrinone Lactate
Compound Description: Amrinone lactate, structurally unrelated to Milrinone lactate, also belongs to the class of PDE3 inhibitors. [] Like Milrinone lactate, it demonstrates positive inotropic and vasodilator properties. []
Relevance: Amrinone lactate represents an alternative inotropic agent to Milrinone lactate for managing advanced heart failure. [] Although both drugs share the same mechanism of action (PDE3 inhibition), they exhibit differences in their pharmacokinetic and pharmacodynamic profiles. [] The choice between them often depends on individual patient factors, tolerance, and the clinical scenario.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Milrinone is a member of the class of bipyridines that is 2-pyridone which is substituted at positions 3, 5, and 6 by cyano, pyrid-4-yl, and methyl groups, respectively. It is used (particularly intravenously, as the lactate) for the short-term management of severe heart failure. It has a role as an EC 3.1.4.17 (3',5'-cyclic-nucleotide phosphodiesterase) inhibitor, a platelet aggregation inhibitor, a vasodilator agent and a cardiotonic drug. It is a pyridone, a nitrile and a member of bipyridines. Heart failure is a multifactorial condition that affects roughly 1-2% of the adult population. Often the result of long-term myocardial ischemia, cardiomyopathy, or other cardiac insults, heart failure results from an inability of the heart to perfuse peripheral tissues with sufficient oxygen and metabolites, resulting in complex systemic pathologies. Heart failure is underpinned by numerous physiological changes, including alteration in β-adrenergic signalling and cyclic adenosine monophosphate (cAMP) production, which affects the heart's contractile function and cardiac output. Milrinone is a second-generation bipyridine phosphodiesterase (PDE) inhibitor created through chemical modification of [amrinone]. As a PDE-III inhibitor, milrinone results in increased cAMP levels and improves cardiac function and peripheral vasodilation in acute decongested heart failure. Milrinone was originally synthesized at the Sterling Winthrop Research Institute in the 1980s. It was approved by the FDA on December 31, 1987, and was marketed under the trademark PRIMACOR® by Sanofi-Aventis US before being discontinued. Milrinone is a Phosphodiesterase 3 Inhibitor. The mechanism of action of milrinone is as a Phosphodiesterase 3 Inhibitor. Milrinone is a cardiovascular bipyridine agent and phosphodiesterase (PDE) III inhibitor, with positive inotropic and vasodilator activities. Upon administration, milrinone selectively inhibits PDE-mediated degradation of cyclic adenosine monophosphate (cAMP) in the heart and vascular muscles, thereby increasing cAMP and activates protein kinase A (PKA). This leads to phosphorylation of calcium ion channels and improve myocardium contractile force. Milrinone also causes vasodilation in arteriolar and venous vascular smooth muscle. A positive inotropic cardiotonic agent with vasodilator properties. It inhibits cAMP phosphodiesterase type 3 activity in myocardium and vascular smooth muscle. Milrinone is a derivative of amrinone and has 20-30 times the inotropic potency of amrinone. See also: Milrinone Lactate (has salt form).
ML-10302 HCl is a potent 5-HT4 partial agonist (EC50 = 4 nM) that displays > 680-fold selectivity over 5-HT3 receptors (Ki values are 1.07 and 730 nM respectively).
MLN120B is an inhibitor of IκB kinase β (IKKβ; IC50 = 45 nM). It is selective for IKKβ over a panel of 30 tyrosine and serine/threonine kinases (IC50s = >50 µM for all). MLN120B inhibits NF-κB activation induced by phorbol 12-myristate 13-acetate (TPA;) with an IC50 value of 2.8 µM in a reporter assay. It inhibits proliferation in a panel of six multiple myeloma cancer cell lines, including cell lines resistant to dexamethasone, melphalan, or doxorubicin, in a concentration-dependent manner. MLN120B (50 mg/kg) reduces serum levels of soluble human IL-6 receptor, a marker of INA-6 cell growth, in a SCID-hu mouse model of bone marrow-engrafted INA-6 multiple myeloma. It reduces paw swelling, as well as cartilage destruction and bone erosion in the inflamed joints, in a rat model of rheumatoid arthritis induced by complete Freund's adjuvant (CFA) with a median effective dose (MED) of 12 mg/kg. ML120B is a selective inhibitor of IKKbeta, which is essential for inflammatory cytokine-induced activation of nuclear factor kappaB (NF-kappaB). NF-kappaB plays a pivotal role in the function of major cell types that contribute to the pathophysiological process of rheumatoid arthritis (RA).